N-(furan-2-ylmethyl)cycloheptanamine
Description
N-(furan-2-ylmethyl)cycloheptanamine is an organic compound that features a furan ring attached to a cycloheptanamine moiety
Properties
IUPAC Name |
N-(furan-2-ylmethyl)cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-4-7-11(6-3-1)13-10-12-8-5-9-14-12/h5,8-9,11,13H,1-4,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHJKAAPBGKDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)cycloheptanamine typically involves the reaction of furan-2-carbaldehyde with cycloheptanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated cycloheptanamine derivatives.
Substitution: N-alkyl or N-acyl cycloheptanamine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)cycloheptanamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)cyclohexanamine
- N-(furan-2-ylmethyl)cyclopentanamine
- N-(furan-2-ylmethyl)cyclooctanamine
Uniqueness
N-(furan-2-ylmethyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its six-membered and five-membered counterparts
Biological Activity
N-(furan-2-ylmethyl)cycloheptanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cycloheptane ring substituted with a furan-2-ylmethyl group. Its molecular formula is , and it possesses unique structural features that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or infectious diseases.
- Cellular Signaling Modulation : By affecting cellular signaling pathways, this compound might alter cell proliferation and survival.
Biological Activity Data
The following table summarizes key biological activities reported for this compound based on available studies:
Case Studies
- Antimicrobial Activity : A study investigated the effectiveness of this compound against Mycobacterium tuberculosis. The compound exhibited significant activity with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against resistant strains, indicating its potential as an antitubercular agent .
- Antitumor Properties : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting a role in cancer therapy .
- Neuroprotective Effects : Research highlighted the compound's ability to protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases. The study reported that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
